molecular formula C8H15ClO B15251415 1-(2-Chloroethyl)-2-methoxycyclopentane

1-(2-Chloroethyl)-2-methoxycyclopentane

Cat. No.: B15251415
M. Wt: 162.66 g/mol
InChI Key: JUNYMZDQCWOXGQ-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methoxycyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-chloroethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-2-methoxycyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of cyclopentanol with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2-methoxycyclopentane can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of 1-(2-Hydroxyethyl)-2-methoxycyclopentane or 1-(2-Aminoethyl)-2-methoxycyclopentane.

    Oxidation Reactions: Formation of 1-(2-Chloroethyl)-2-cyclopentanone.

    Reduction Reactions: Formation of 1-(2-Hydroxyethyl)-2-methoxycyclopentane.

Scientific Research Applications

1-(2-Chloroethyl)-2-methoxycyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2-methoxycyclopentane involves its interaction with specific molecular targets within cells. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key cellular processes. This can result in the disruption of cell division and the induction of apoptosis in cancer cells. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-methoxycyclopentane: Similar structure but with the methoxy group at a different position.

    1-(2-Chloroethyl)-2-methoxycyclohexane: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(2-Bromoethyl)-2-methoxycyclopentane: Similar structure but with a bromoethyl group instead of a chloroethyl group.

Uniqueness

1-(2-Chloroethyl)-2-methoxycyclopentane is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the chloroethyl and methoxy groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-(2-chloroethyl)-2-methoxycyclopentane

InChI

InChI=1S/C8H15ClO/c1-10-8-4-2-3-7(8)5-6-9/h7-8H,2-6H2,1H3

InChI Key

JUNYMZDQCWOXGQ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1CCCl

Origin of Product

United States

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